叔丁基 4-(3-甲酰基苄基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

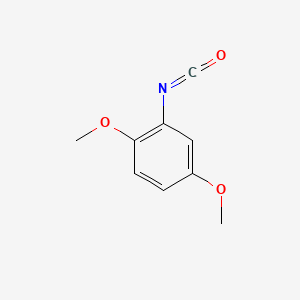

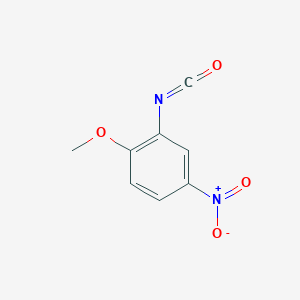

The compound "Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential use in various chemical reactions and as intermediates in the synthesis of biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the formylbenzyl moiety suggests potential reactivity for further functionalization.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was reported with a 52% yield using a low-cost amination process involving CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . This highlights the potential for cost-effective synthesis routes for related piperazine derivatives. Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was achieved through a multi-step process starting from commercially available piperidin-4-ylmethanol, indicating the accessibility of starting materials for such syntheses .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, as evidenced by the crystal structure analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which showed two independent molecules with a chair conformation of the piperazine ring and various dihedral angles between the rings . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate also revealed a monoclinic crystal system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. For example, a bidentate ligand derived from piperazine was used in Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions, demonstrating the utility of piperazine derivatives in catalysis . The presence of functional groups such as the formyl group in tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate suggests reactivity towards nucleophilic addition or condensation reactions, which are important in the synthesis of anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be deduced from their molecular structures and the presence of specific functional groups. For instance, the tert-butyl group is known to impart steric bulk, which can influence the reactivity and solubility of the compound. The crystallographic studies provide insights into the solid-state properties, such as molecular packing and potential for hydrogen bonding . Spectroscopic methods such as NMR and IR are commonly used to characterize these compounds and confirm their structures .

科学研究应用

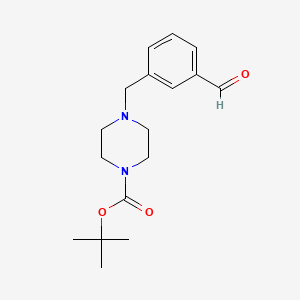

凡德他尼的图形合成路线

在凡德他尼合成路线的研究中,分析了相关的化合物叔丁基 4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯在该药物工业规模合成中的作用。该研究强调了某些合成途径在产量和商业可行性方面的优势,表明类似化合物在制药生产工艺中的潜在应用 (W. Mi, 2015).

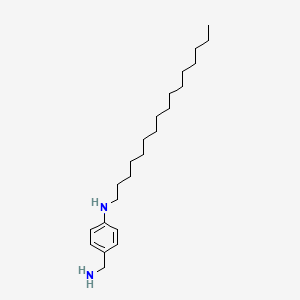

药物设计中的哌嗪衍生物

哌嗪是许多治疗药物中的核心结构,展示了该部分在药物设计中的多功能性。该研究探讨了各种治疗类别中的基于哌嗪的分子,强调了哌嗪核上的取代模式对其药用潜力的重要性。这篇综述表明,对哌嗪衍生物(如叔丁基 4-(3-甲酰基苄基)哌嗪-1-羧酸酯)的修饰可能会显着影响其药代动力学和药效动力学特性,从而拓宽其在医学中的适用性 (A. Rathi et al., 2016).

芳基哌嗪衍生物和代谢

芳基哌嗪衍生物用于治疗各种神经系统疾病,其代谢涉及 N-脱烷基化等过程,导致形成 1-芳基哌嗪。本研究深入了解了这些化合物的代谢途径,这对于理解其药理作用和潜在副作用至关重要。这项研究的结果可以为相关哌嗪衍生物的开发和治疗性使用提供信息,包括叔丁基 4-(3-甲酰基苄基)哌嗪-1-羧酸酯,强调代谢稳定性和途径选择的重要性 (S. Caccia, 2007).

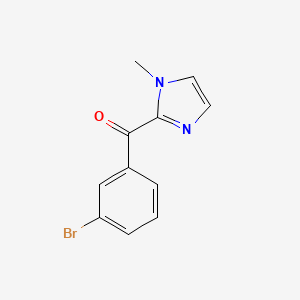

α1-肾上腺素受体拮抗剂和癌症治疗

这篇综述讨论了 α-肾上腺素受体拮抗剂(包括基于哌嗪的化合物)在治疗前列腺癌和其他癌症中的潜力。该研究强调了这些化合物发挥细胞毒性作用的机制途径,在很大程度上独立于 α1 阻断,表明哌嗪衍生物在肿瘤学中的更广泛应用。这项研究的见解可能与叔丁基 4-(3-甲酰基苄基)哌嗪-1-羧酸酯等化合物有关,特别是在设计新的抗癌疗法时 (M. Batty et al., 2016).

在 N-杂环合成中的应用

叔丁基磺酰胺用于通过亚磺酰胺不对称合成 N-杂环是一个重要的研究领域,为结构多样且具有治疗意义的化合物提供了一条途径。这种方法可能适用于叔丁基 4-(3-甲酰基苄基)哌嗪-1-羧酸酯衍生物,为合成具有潜在药用价值的含哌嗪化合物的提供了一种战略方法 (R. Philip et al., 2020).

属性

IUPAC Name |

tert-butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-9-7-18(8-10-19)12-14-5-4-6-15(11-14)13-20/h4-6,11,13H,7-10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKZZJRCKPEHGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383742 |

Source

|

| Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate | |

CAS RN |

850375-08-5 |

Source

|

| Record name | 1,1-Dimethylethyl 4-[(3-formylphenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)